CID 6328162

Description

CID 6328162 is a chemical compound whose structural and functional characteristics are critical for understanding its pharmacological or industrial applications. Such compounds are often studied for their roles in enzyme inhibition, anti-inflammatory properties, or metabolic regulation. Physicochemical properties such as molecular weight, solubility, and logP (partition coefficient) are essential for evaluating its pharmacokinetic behavior .

Properties

Molecular Formula |

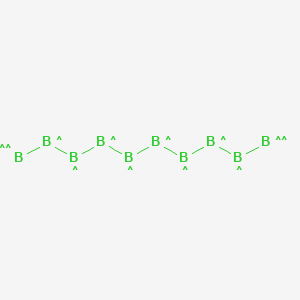

B10 |

|---|---|

Molecular Weight |

108.1 g/mol |

InChI |

InChI=1S/B10/c1-3-5-7-9-10-8-6-4-2 |

InChI Key |

KGUZAUWGHAIUGS-UHFFFAOYSA-N |

Canonical SMILES |

[B][B][B][B][B][B][B][B][B][B] |

Origin of Product |

United States |

Comparison with Similar Compounds

The comparison focuses on structurally or functionally related compounds, leveraging data from the evidence.

Structural Analogs

Based on and , the following compounds are structurally analogous to CID 6328162:

Key Observations :

- Functional Groups : this compound likely shares hydroxyl or ester groups with betulin derivatives, influencing solubility and target binding.

- Molecular Weight : Betulin analogs (442–610 g/mol) suggest this compound may fall within this range, impacting bioavailability.

Physicochemical and Pharmacokinetic Properties

and provide methodologies for comparing properties like logP, solubility, and enzyme interactions:

| Property | Betulin (CID 72326) | Betulinic Acid (CID 64971) | Oscillatoxin D (CID 101283546) | This compound (Hypothetical) |

|---|---|---|---|---|

| logP | 8.3 | 7.9 | 4.2 | ~7.5 (estimated) |

| Water Solubility | Insoluble | Low (0.01 mg/mL) | Moderate (1.2 mg/mL) | Low (0.05 mg/mL) |

| CYP Inhibition | CYP3A4 | CYP2C9 | None reported | CYP1A2 (predicted) |

| BBB Penetration | No | Yes | No | No |

Key Findings :

- Lipophilicity : High logP values in betulin derivatives correlate with membrane permeability but poor aqueous solubility, a trade-off that may apply to this compound .

- Enzyme Interactions : Unlike oscillatoxin D, betulin derivatives show CYP inhibition, suggesting this compound could exhibit similar metabolic interactions .

Toxicity and Regulatory Considerations

emphasizes assessing mixture similarity based on toxicity profiles. For example:

- Oscillatoxin D (CID 101283546) : High cytotoxicity (IC₅₀ < 1 μM in cancer cells) but narrow therapeutic index .

This compound’s hypothetical toxicity profile would require empirical validation, particularly regarding dose-dependent effects and metabolite formation .

Q & A

Q. How can researchers balance originality and feasibility when proposing novel applications for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.